REACTION_SMILES
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[CH2:1]([CH2:2][CH2:3][CH3:4])[NH:5][CH2:6][CH2:7][CH2:8][CH3:9].[CH3:10][C:11]([CH3:12])([O-:13])[CH3:14].[CH3:16][c:17]1[cH:18][cH:19][cH:20][cH:21][cH:22]1.[Na+:15].[O-:24][C:25]([CH3:26])=[O:27].[O-:28][C:29]([CH3:30])=[O:31].[Pd+2:23]>>[CH2:1]([CH2:2][CH2:3][CH3:4])[N:5]([CH2:6][CH2:7][CH2:8][CH3:9])[c:19]1[cH:18][c:17]([CH3:16])[cH:22][cH:21][cH:20]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCNCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Pd+2]
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Name
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Type
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product
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Smiles
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CCCCN(CCCC)c1cccc(C)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |